N-[2-(2-benzylphenoxy)ethyl]pyridine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-benzylphenoxy)ethyl]pyridine-3-carboxamide typically involves the reaction of 2-(2-benzylphenoxy)ethylamine with pyridine-3-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-benzylphenoxy)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(2-benzylphenoxy)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the DNA gyrase enzyme in Mycobacterium tuberculosis, inhibiting its activity and thereby exerting anti-tubercular effects . The compound forms hydrogen bonds and hydrophobic interactions with the active site of the enzyme, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide: Similar structure with an imidazo ring instead of a benzyl group.
2-(2-benzylphenoxy)ethylamine: Precursor in the synthesis of N-[2-(2-benzylphenoxy)ethyl]pyridine-3-carboxamide.
Uniqueness
This compound is unique due to its specific binding affinity to DNA gyrase, which is not commonly observed in other similar compounds. This unique interaction makes it a promising candidate for anti-tubercular drug development .
Properties
IUPAC Name |
N-[2-(2-benzylphenoxy)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(19-10-6-12-22-16-19)23-13-14-25-20-11-5-4-9-18(20)15-17-7-2-1-3-8-17/h1-12,16H,13-15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEFSIULLSVXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OCCNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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